molecular formula C15H21BrN2O4S2 B2907484 2-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034225-05-1

2-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2907484
CAS No.: 2034225-05-1
M. Wt: 437.37
InChI Key: JMFYXFKFTITIQZ-UHFFFAOYSA-N
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Description

“2-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide” is a chemical compound. It has a molecular formula of C15H20BrNO3S . The compound is related to piperidones, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

The synthesis of piperidone derivatives, which this compound is a part of, generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common structural element in many alkaloid natural products and drug candidates . The structure-activity relationship of the piperidones has been established .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 374.3 g/mol . It has a computed XLogP3-AA of 3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4, an exact mass of 373.03473 g/mol, and a monoisotopic mass of 373.03473 g/mol .

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through . This ion flow can hyperpolarize the cell membrane, reducing the cell’s excitability and thus modulating its electrical activity .

Biochemical Pathways

The activation of GIRK channels by this compound can affect various biochemical pathways. For instance, in neurons, it can influence the signaling pathways involved in neurotransmission . The specific pathways affected can vary depending on the cell type and the presence of other signaling molecules .

Pharmacokinetics

This suggests that it may have favorable pharmacokinetic properties, such as good bioavailability .

Result of Action

The activation of GIRK channels by this compound can lead to a decrease in the excitability of cells, particularly neurons . This can result in various molecular and cellular effects, such as changes in neurotransmitter release, alterations in cell signaling, and modulation of cellular responses to external stimuli .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the cell’s metabolic state, and the local ion concentrations can all affect the compound’s action . .

Properties

IUPAC Name

2-bromo-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S2/c16-14-3-1-2-4-15(14)24(21,22)17-12-5-8-18(9-6-12)13-7-10-23(19,20)11-13/h1-4,12-13,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFYXFKFTITIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2Br)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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